N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with iodine at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline can be achieved through a multi-step process involving the following key steps:
Formation of the Aniline Derivative: The starting material, 2-iodo-4-(trifluoromethyl)aniline, can be synthesized through the iodination of 4-(trifluoromethyl)aniline using iodine and an oxidizing agent such as hydrogen peroxide.
N-Alkylation: The cyclobutylmethyl group can be introduced via an N-alkylation reaction. This involves reacting the 2-iodo-4-(trifluoromethyl)aniline with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted anilines can be formed.
Oxidation Products: Nitroso or nitro derivatives of the aniline ring.
Reduction Products: The corresponding amine derivative.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated and fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)aniline: Lacks the cyclobutylmethyl group, which may affect its reactivity and applications.
N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline:
N-(Cyclobutylmethyl)-2-iodoaniline: Lacks the trifluoromethyl group, which can affect its stability and biological activity.
Uniqueness
N-(Cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline is unique due to the combination of the cyclobutylmethyl, iodine, and trifluoromethyl groups. This unique combination imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2-iodo-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3IN/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8,17H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYGEMQUYXDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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